

Application Notes and Protocols for XEN907 in Nociception Research

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Compound of Interest

Compound Name: XEN907

Cat. No.: B15584239

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These application notes provide a comprehensive guide for utilizing **XEN907**, a potent and selective blocker of the voltage-gated sodium channel NaV1.7, in preclinical studies of nociception. This document outlines the pharmacological properties of **XEN907**, detailed protocols for its use in key in vitro and in vivo assays, and expected outcomes.

Introduction to XEN907

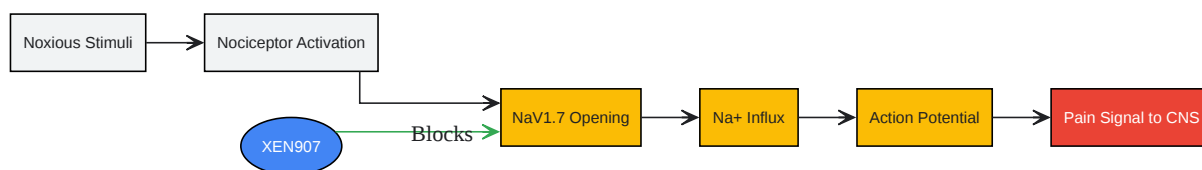
XEN907 is a spirooxindole-based small molecule that potently and selectively inhibits the NaV1.7 sodium channel, a genetically validated target for pain therapeutics.^[1] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain, highlighting the critical role of this channel in nociceptive signaling pathways. **XEN907** offers a valuable pharmacological tool to investigate the specific contribution of NaV1.7 to various pain states and to evaluate the therapeutic potential of NaV1.7 blockade.

Mechanism of Action

XEN907 functions as a state-dependent blocker of NaV1.7 channels. This means it preferentially binds to and stabilizes the inactivated state of the channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.

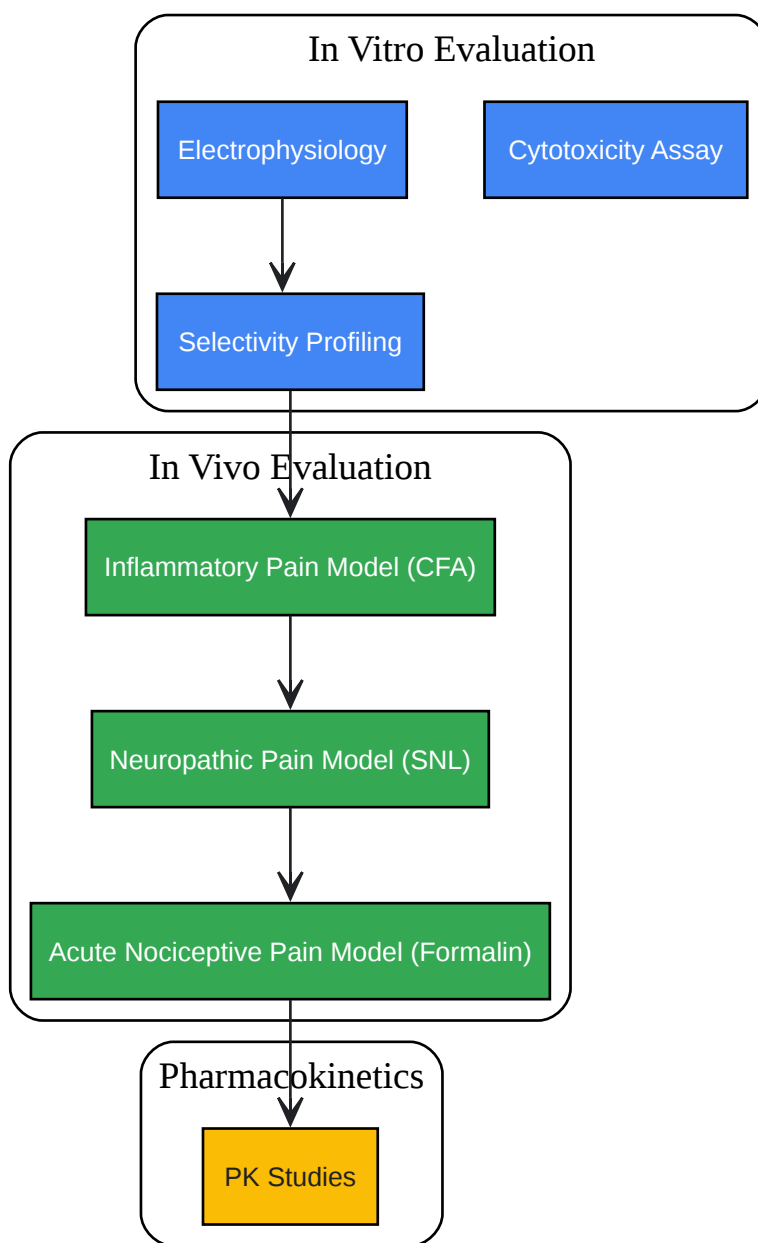
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of NaV1.7 in nociception and a general workflow for evaluating **XEN907**.



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Figure 1: Role of NaV1.7 in Nociceptive Signaling.



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References

- 1. Discovery of XEN907, a spirooxindole blocker of Nav1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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